molecular formula C20H29O5- B14248451 6-({3-[(Cyclohex-1-en-1-yl)methyl]-7-oxabicyclo[4.1.0]heptan-3-yl}methoxy)-6-oxohexanoate CAS No. 460720-06-3

6-({3-[(Cyclohex-1-en-1-yl)methyl]-7-oxabicyclo[4.1.0]heptan-3-yl}methoxy)-6-oxohexanoate

Cat. No.: B14248451
CAS No.: 460720-06-3
M. Wt: 349.4 g/mol
InChI Key: YDTZBKFQBHMJTA-UHFFFAOYSA-M
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Description

6-({3-[(Cyclohex-1-en-1-yl)methyl]-7-oxabicyclo[410]heptan-3-yl}methoxy)-6-oxohexanoate is a complex organic compound with a unique structure that includes a cyclohexene ring, a bicyclic oxabicycloheptane system, and a hexanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({3-[(Cyclohex-1-en-1-yl)methyl]-7-oxabicyclo[4.1.0]heptan-3-yl}methoxy)-6-oxohexanoate typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the cyclohexene derivative, followed by the formation of the oxabicycloheptane system through a series of cyclization reactions. The final step involves the esterification of the hexanoate group under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-({3-[(Cyclohex-1-en-1-yl)methyl]-7-oxabicyclo[4.1.0]heptan-3-yl}methoxy)-6-oxohexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

6-({3-[(Cyclohex-1-en-1-yl)methyl]-7-oxabicyclo[4.1.0]heptan-3-yl}methoxy)-6-oxohexanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-({3-[(Cyclohex-1-en-1-yl)methyl]-7-oxabicyclo[4.1.0]heptan-3-yl}methoxy)-6-oxohexanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 6-({3-[(Cyclohex-1-en-1-yl)methyl]-7-oxabicyclo[4.1.0]heptan-3-yl}methoxy)-6-oxohexanoate apart is its unique combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

460720-06-3

Molecular Formula

C20H29O5-

Molecular Weight

349.4 g/mol

IUPAC Name

6-[[3-(cyclohexen-1-ylmethyl)-7-oxabicyclo[4.1.0]heptan-3-yl]methoxy]-6-oxohexanoate

InChI

InChI=1S/C20H30O5/c21-18(22)8-4-5-9-19(23)24-14-20(11-10-16-17(13-20)25-16)12-15-6-2-1-3-7-15/h6,16-17H,1-5,7-14H2,(H,21,22)/p-1

InChI Key

YDTZBKFQBHMJTA-UHFFFAOYSA-M

Canonical SMILES

C1CCC(=CC1)CC2(CCC3C(C2)O3)COC(=O)CCCCC(=O)[O-]

Origin of Product

United States

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